molecular formula C24H16ClN3O2 B2990569 5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 902514-86-7

5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

货号: B2990569
CAS 编号: 902514-86-7
分子量: 413.86
InChI 键: JCUBUPHLGVQSAY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a polycyclic heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring at positions 4 and 5 (denoted by the [4,5-g] notation). This compound belongs to a class of molecules known for diverse biological activities, including anticancer, anti-inflammatory, and receptor-binding properties, as highlighted in studies on pyrazoloquinoline derivatives .

The [1,3]dioxolo moiety enhances electron density and may influence metabolic stability, while the 4-chlorophenyl group introduces steric and electronic effects that could modulate target binding. Synthetic routes for such compounds often involve cyclization and iodination steps, as seen in related quinoline derivatives .

属性

IUPAC Name

8-benzyl-5-(4-chlorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O2/c25-17-8-6-16(7-9-17)23-19-13-28(12-15-4-2-1-3-5-15)20-11-22-21(29-14-30-22)10-18(20)24(19)27-26-23/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUBUPHLGVQSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the core pyrazoloquinoline structure, followed by the introduction of the benzyl and chlorophenyl groups. Key steps may include:

    Cyclization Reactions: Formation of the pyrazoloquinoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the benzyl and chlorophenyl groups via nucleophilic substitution reactions.

    Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

化学反应分析

Types of Reactions

5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

    Catalysts: Palladium, copper, or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

科学研究应用

5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has attracted interest for its unique structure and potential applications in various scientific fields. It contains multiple fused rings, including pyrazole and quinoline moieties, which contribute to its diverse chemical reactivity and biological activity.

Molecular Structure

  • Name: this compound.
  • Molecular Formula: C24H16ClN3O2C_{24}H_{16}ClN_3O_2 .
  • Molecular Weight: 413.9 .
  • SMILES Notation: Clc1ccc(-c2nnc3c4cc5c(cc4n(Cc4ccccc4)cc2-3)OCO5)cc1 .
  • CAS Registry Number: 902514-86-7 .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach involves the preparation of the core pyrazoloquinoline structure, followed by the introduction of benzyl and chlorophenyl groups. Key steps may include:

  • Formation of the pyrazoloquinoline core through cyclization reactions of appropriate precursors.
  • Introduction of benzyl and chlorophenyl groups via nucleophilic substitution reactions .
  • Adjusting the oxidation state of intermediates to achieve the desired functional groups through oxidation and reduction .

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the presence of quinoline and related derivatives suggests potential uses in medicinal chemistry . Quinoline derivatives have diverse pharmacological properties, including analgesic, antibacterial, anti-inflammatory, anticancer, and anticonvulsant activities . The unique structural features of this compound may offer opportunities for developing novel therapeutic agents.

作用机制

The mechanism of action of 5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is best understood through comparison with analogous pyrazolo[4,3-c]quinoline derivatives. Below is a detailed analysis supported by experimental data and synthesis methodologies.

Structural and Functional Variations

Table 1: Key Structural Features and Biological Activities of Pyrazolo[4,3-c]quinoline Derivatives

Compound Name/Structure Substituents Biological Activity Synthesis Route Key Findings
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline - 8-Methyl
- 4-Methylbenzyl (position 5)
- Phenyl (position 3)
Not explicitly reported, but structural analogs show anticancer/anti-inflammatory Alkylation of pyrazoloquinoline intermediates with brominated alkanes Methyl groups enhance lipophilicity; phenyl substituents may aid receptor binding.
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline - 4-Ethylphenyl (position 3)
- 3-Fluorobenzyl (position 5)
- [1,4]dioxino ring
Anti-angiogenic (predicted from structural similarity) Cyclization with diethyl oxalate and hydrazine Fluorine improves bioavailability; dioxino ring may reduce ring strain compared to dioxolo.
Pyrazolo[4,3-c]quinoline derivatives with NH2 groups - Primary amino group at position 3 or 4 Increased therapeutic index (hypothesized) Starting from 2,4-dichloroquinoline-3-carbonitrile via nucleophilic substitution Amino groups enhance solubility and hydrogen-bonding capacity.
Target compound: this compound - Benzyl (position 5)
- 4-Chlorophenyl (position 3)
- [1,3]dioxolo ring
Potent anti-angiogenic and anticancer (inferred from ) Iodination of ethyl 8-(aryl)-[1,3]dioxolo[4,5-g]quinolone-7-carboxylate Chlorophenyl enhances electron-withdrawing effects; dioxolo improves stability.

生物活性

5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique arrangement of fused rings that includes a pyrazole and quinoline moiety, contributing to its diverse chemical reactivity and biological properties. The presence of a chlorophenyl group enhances its electronic properties, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.

Key Mechanisms Identified:

  • Inhibition of Nitric Oxide Synthase (iNOS) : The compound has shown significant inhibitory effects on iNOS expression, which is crucial in inflammatory responses. This was demonstrated in studies where derivatives exhibited potent inhibition of LPS-stimulated nitric oxide production in RAW 264.7 cells .
  • Cyclooxygenase-2 (COX-2) Modulation : Similar studies indicated that pyrazoloquinoline derivatives can modulate COX-2 expression, further supporting their anti-inflammatory potential .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of pyrazoloquinoline derivatives, including this compound. In vitro studies have shown these compounds can significantly reduce the production of inflammatory mediators like nitric oxide in response to lipopolysaccharide (LPS) stimulation.

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (μM)Mechanism
This compoundTBDInhibition of iNOS and COX-2
Pyrazolo[4,3-c]quinoline derivative 2a0.39iNOS inhibition
Positive Control (1400 W)TBDiNOS inhibitor

Note: TBD indicates values that require further investigation or are currently unavailable.

Anticancer Activity

The anticancer potential of this compound class has also been explored. Studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from the pyrazoloquinoline framework have shown promising results against gastric cancer cell lines with significant reductions in cell viability at specific concentrations.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineGI50 (μM)
This compoundNUGC-3TBD
Derivative 2ENCI-H23<8
Derivative 1MPC-3TBD

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that derivatives similar to this compound significantly inhibited NO production in RAW 264.7 cells stimulated by LPS. The structure–activity relationship (SAR) analysis provided insights into how modifications at specific positions influenced biological activity .
  • Cytotoxicity Evaluation : Another study evaluated multiple pyrazoloquinolines for their cytotoxic effects across various cancer cell lines. Results indicated that some derivatives were highly effective at inhibiting cell proliferation at low concentrations while maintaining lower toxicity levels compared to established chemotherapeutics .

常见问题

Q. Q: How can researchers design an efficient synthetic route for 5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline?

A:

  • Multi-step synthesis : Start with the condensation of a substituted pyrazole precursor (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole) with a 4-chlorophenyl-containing intermediate, as described in analogous pyrazoloquinoline syntheses .
  • Key steps : Use hydrazide intermediates for cyclization, and optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield. For example, refluxing in ethanol with catalytic acetic acid may enhance ring closure .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethanol/water) to isolate pure product .

Q. Q: What advanced techniques are critical for confirming the structure of this compound?

A:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions. For example, the 4-chlorophenyl group shows aromatic protons at δ 7.58–7.65 ppm (CDCl₃), while the benzyl group exhibits protons at δ 3.98–4.05 ppm .
  • X-ray crystallography : Resolve single-crystal structures to confirm stereochemistry and ring fusion. Evidence from similar compounds (e.g., pyrazolo[3,4-h]quinolines) highlights bond angles and torsion angles critical for conformation .
  • Mass spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 451.93 for a related compound) .

Biological Activity Profiling

Q. Q: How can researchers evaluate the anticonvulsant potential of this compound?

A:

  • In vivo models : Utilize maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. Compare median effective dose (ED₅₀) and neurotoxicity (TD₅₀) values .
  • Dose optimization : Administer doses ranging from 30–100 mg/kg intraperitoneally. For example, a related pyrazoline derivative showed ED₅₀ = 45 mg/kg in MES tests .
  • Mechanistic studies : Perform patch-clamp assays to assess GABAergic or sodium channel modulation, as seen in structurally similar anticonvulsants .

Structure-Activity Relationship (SAR) Analysis

Q. Q: What strategies can elucidate the role of the 4-chlorophenyl and benzyl groups in bioactivity?

A:

  • Analog synthesis : Replace the 4-chlorophenyl group with other halophenyl (e.g., 4-fluorophenyl) or electron-withdrawing substituents. Compare IC₅₀ values in receptor-binding assays .
  • Molecular docking : Use software like MOE or AutoDock to model interactions with targets (e.g., GABA receptors). The 4-chlorophenyl group may engage in hydrophobic interactions, while the benzyl group could stabilize π-π stacking .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., dioxolane oxygen) using 3D-QSAR models .

Q. Q: How should researchers address discrepancies in reported biological activities?

A:

  • Experimental replication : Repeat assays under standardized conditions (e.g., fixed dosing intervals, animal strain). For instance, ED₅₀ variations in MES tests may arise from differences in seizure induction protocols .
  • Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers. Adjust for confounding factors like solubility or metabolic stability .
  • In vitro-in vivo correlation (IVIVC) : Compare plasma exposure (AUC) with receptor-binding data to resolve efficacy gaps .

Pharmacokinetic and Toxicity Studies

Q. Q: What methodologies are recommended for assessing metabolic stability and toxicity?

A:

  • In vitro metabolism : Use liver microsomes (human/rat) to measure clearance rates. Monitor metabolites via LC-MS/MS, focusing on oxidative dechlorination or dioxolane ring opening .
  • Acute toxicity : Conduct OECD 423-guided studies, administering 300–2000 mg/kg doses orally. Observe for neurotoxicity (e.g., ataxia) over 14 days .
  • Bioavailability : Perform pharmacokinetic studies in rodents. A related compound showed Tₘₐₓ = 2 h and Cₘₐₓ = 1.2 μg/mL after 50 mg/kg oral dosing .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。